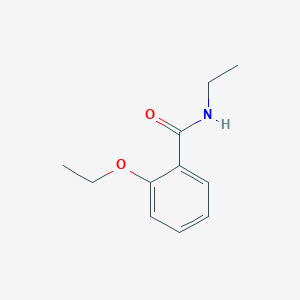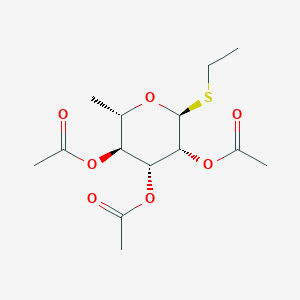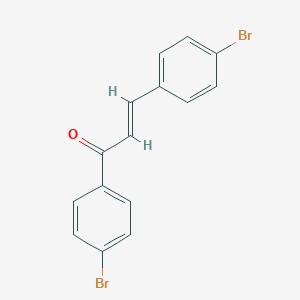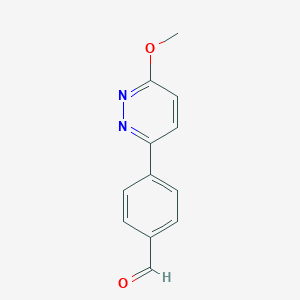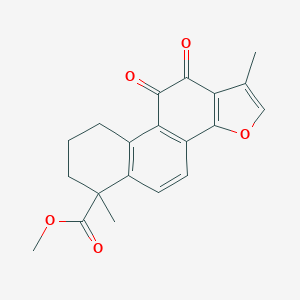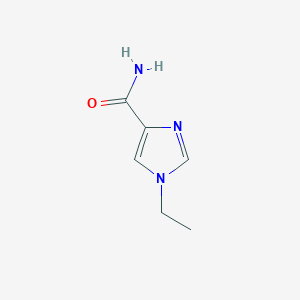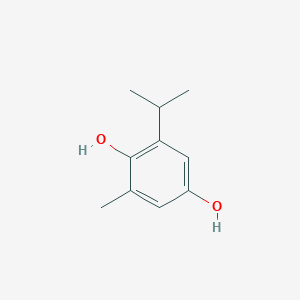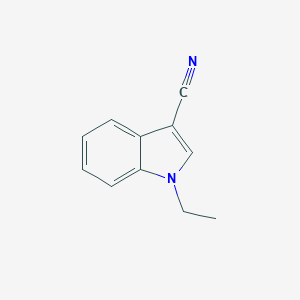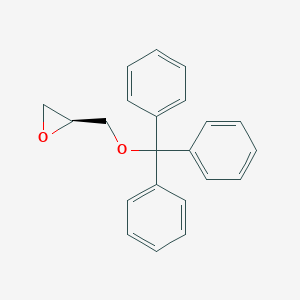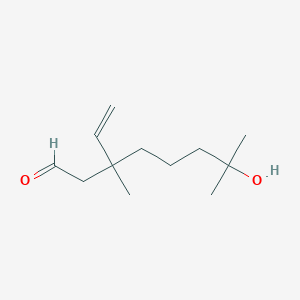
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (E)-3,7-dimethyl-2,6-octadienal-1-ol and is a member of the aldehyde family. It is a colorless liquid with a fruity odor and is widely used in the food and fragrance industry.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is not well understood. However, it is believed to interact with receptors in the olfactory system, resulting in the perception of a fruity odor.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal. However, it has been shown to have low toxicity and is generally considered safe for use in food and fragrance products.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal in lab experiments is its availability. This compound is commercially available and can be easily synthesized using standard laboratory techniques. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal. One area of interest is the development of new applications for this compound in the food and fragrance industries. Additionally, further research is needed to understand its mechanism of action and potential physiological effects. Finally, there is potential for the development of new insecticides based on the structure of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal.
Synthesemethoden
The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can be achieved through various methods. One of the most common methods is the aldol condensation of 3,7-dimethyl-2,6-octadien-1-ol and acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in products such as baked goods, beverages, and dairy products. In the fragrance industry, it is used as a component in perfumes and colognes. Additionally, this compound has been studied for its potential use in the development of insecticides and as a precursor for the synthesis of other chemicals.
Eigenschaften
CAS-Nummer |
130675-15-9 |
|---|---|
Produktname |
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
3-ethenyl-7-hydroxy-3,7-dimethyloctanal |
InChI |
InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
RMSSTDDQDYGBHH-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@](CCCC(C)(C)O)(CC=O)C=C |
SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
Kanonische SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
Synonyme |
(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



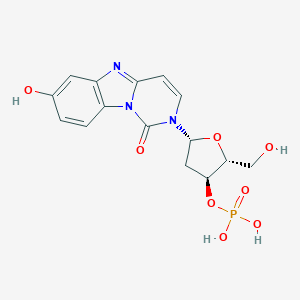
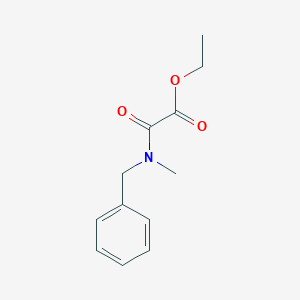
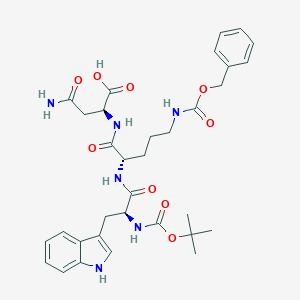
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
